Pentaerythritol tetrahexanoate

Description

Contextualization within Synthetic Esters and Polyol Ester Lubricants

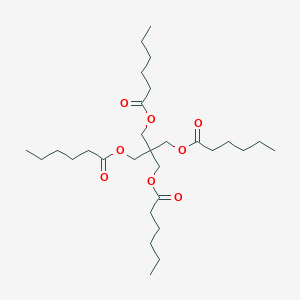

Pentaerythritol (B129877) tetrahexanoate, also known by the abbreviation PEC6, is a synthetic ester, specifically classified as a polyol ester (POE). nih.govnih.gov Polyol esters are major components in many advanced lubricants, particularly for refrigeration and aviation applications. nih.govcnlubricantadditive.com These esters are synthesized through the esterification of a polyol (an alcohol with multiple hydroxyl groups) with carboxylic acids. rsc.org In the case of pentaerythritol tetrahexanoate, the polyol is pentaerythritol, and the carboxylic acid is hexanoic acid. cymitquimica.com

This compound is part of a broader class of pentaerythritol esters that are valued as synthetic lubricant base oils. cnlubricantadditive.com The molecular structure of synthetic esters like this compound can be tailored to achieve specific properties, such as viscosity grade, thermal stability, and lubricity, making them highly versatile for demanding applications. rsc.org Their advantages over mineral oils and other synthetic base oils like polyalphaolefins (PAO) include superior lubrication performance, high viscosity indices, and better biodegradability. cnlubricantadditive.comresearchgate.net

Significance of this compound in Contemporary Chemical Science and Engineering

The significance of this compound stems from its excellent physicochemical properties, which make it indispensable in several high-performance applications. It is characterized by high thermal and oxidative stability, a high flash point, low volatility, and excellent low-temperature performance. cnlubricantadditive.com These attributes make it a key component in lubricants for aviation gas turbine engines and refrigeration compressors that operate under extreme temperature and pressure conditions. nih.govrsc.org

In the aviation industry, synthetic esters like this compound are crucial for aero-engine technology. rsc.org For refrigeration systems, it is compatible with various refrigerants, including R-22, R-32, R-134a, R-407C, and R-410A. cnlubricantadditive.com Beyond lubricants, it is also utilized as a plasticizer in polymer formulations, where it enhances flexibility and durability due to its good compatibility with a range of polymers. cymitquimica.com Its utility also extends to organic synthesis, where it serves as a useful compound. cymitquimica.comchemicalbook.com

Evolution of Research Trajectories for this compound

Research on this compound has evolved significantly over time. Early studies, dating back to the mid-20th century, focused on its use as a base stock for high-temperature lubricants, particularly for military and commercial gas turbines. dtic.mil These initial investigations established its excellent high-temperature properties. dtic.mil

More recent research has shifted towards optimizing its synthesis and performance. A significant area of development is the use of novel catalysts to improve the esterification process. For instance, research has demonstrated the use of bi-functional ionic liquids as highly efficient catalysts that can achieve high conversion rates of caproic acid (hexanoic acid) and can be left in the final product to act as a friction-reducing and anti-wear additive. rsc.orgresearchgate.net This approach represents a "green" method that shortens the preparation procedure for synthetic ester oils. rsc.org

Another modern research trajectory involves the use of computational methods. Molecular dynamics (MD) simulations are now employed to predict the physical properties of this compound, such as density and viscosity, over a range of temperatures. nih.govnih.gov These simulations provide valuable insights that can guide the design of new POE lubricants with desired properties. nih.govnih.gov Research has also explored the effects of deuteration on the hexanoic acid portion of the molecule, which has been shown to dramatically increase its oxidative stability. dtic.mil

Overview of Major Research Areas and Methodological Approaches

Current research on this compound is concentrated on several key areas, employing a variety of advanced methodological approaches.

Major Research Areas:

Synthesis and Catalysis: A primary focus is on developing more efficient and environmentally friendly synthesis methods. This includes the use of solid acid catalysts and, more recently, bi-functional ionic liquids that also enhance the final product's tribological properties. rsc.orgresearchgate.net The goal is to achieve high yields under mild reaction conditions. researchgate.net

Tribological Performance: Extensive research is conducted on the friction and wear characteristics of lubricants based on this compound. Studies investigate the effects of additives, such as ionic liquids, on reducing the friction coefficient and wear scar diameter on steel surfaces. rsc.orgresearchgate.net

Thermal and Oxidative Stability: Understanding and improving the stability of the compound at high temperatures is critical for its applications in jet engines. dtic.milnist.gov Research includes thermal decomposition kinetics studies and the investigation of deuterated analogues to enhance oxidative stability. dtic.milnist.gov

Thermophysical Properties: There is a strong emphasis on accurately measuring and predicting properties like density and viscosity across a wide range of temperatures and pressures. nih.govnih.govnist.gov

Methodological Approaches:

Synthesis Techniques: The primary method for production is the direct esterification of pentaerythritol with hexanoic acid, often using catalysts to drive the reaction to completion. rsc.orgresearchgate.net

Tribological Testing: Standard tests, such as those using an SRV (Schwingungs-, Reibungs-, Verschleiß-) tribometer, are used to evaluate the friction coefficient and wear under controlled load, frequency, and temperature. rsc.org The resulting wear scars are often analyzed using scanning electron microscopy (SEM). rsc.org

Computational Chemistry: Nonequilibrium molecular dynamics (NEMD) and Equilibrium Molecular Dynamics (EMD) simulations are increasingly used to calculate transport properties like viscosity. nih.govnih.gov Different force fields (e.g., OPLS, LOPLS) are tested to determine their accuracy in predicting these properties. nih.gov

Analytical Characterization: A suite of analytical techniques is used to characterize the compound and its performance. These include gas chromatography with mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to identify decomposition products and confirm molecular structure. researchgate.netnist.gov

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₂₉H₅₂O₈ | cymitquimica.com |

| Molecular Weight | ~528.7 g/mol | cymitquimica.comnih.gov |

| Appearance | Clear, Colourless to Pale Yellow Liquid | cymitquimica.com |

| CAS Number | 7445-47-8 |

| IUPAC Name | [3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propyl] hexanoate (B1226103) | nih.gov |

Table 2: Experimental Viscosity of this compound (PEC6)

| Temperature (K) | Viscosity (mPa·s) | Source |

|---|---|---|

| 258.15 | >100 | nih.gov |

| 298.15 | 29.1 | nih.gov |

| 333.15 | 9.5 | nih.gov |

Table 3: Tribological Performance of this compound (PETH) Base Oil Conditions: SRV test, 50 N load, 25 Hz, 100 °C, 1 mm stroke

| Lubricant | Mean Friction Coefficient | Wear Scar Diameter (μm) | Source |

|---|---|---|---|

| PETH (Base Oil) | 0.180 | 650 | researchgate.net |

| PETH + [BTAMIM][DEHP] | 0.115 | 315 | rsc.org |

| PETH + [(BHT-1)MIM][DEHP] | 0.110 | 305 | researchgate.net |

Properties

IUPAC Name |

[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propyl] hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H52O8/c1-5-9-13-17-25(30)34-21-29(22-35-26(31)18-14-10-6-2,23-36-27(32)19-15-11-7-3)24-37-28(33)20-16-12-8-4/h5-24H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZDHFFNBZAHJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC(COC(=O)CCCCC)(COC(=O)CCCCC)COC(=O)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H52O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7445-47-8 | |

| Record name | Hexanoic acid, 2,2-bis(((1-oxohexyl)oxy)methyl)-1,3-propanediyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007445478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Reaction Kinetics of Pentaerythritol Tetrahexanoate

Catalytic Esterification Pathways for Pentaerythritol (B129877) Tetrahexanoate Production

The synthesis of pentaerythritol tetrahexanoate is primarily achieved through the direct esterification of pentaerythritol with hexanoic acid. chemicalbook.com This process involves reacting the polyhydric alcohol with four equivalents of carboxylic acid, typically in the presence of a catalyst to drive the reaction towards completion by facilitating the removal of water, a byproduct. ajgreenchem.com Various catalytic systems and energy sources have been explored to enhance the efficiency and environmental friendliness of this process.

Recent innovations in catalysis have led to the development of bi-functional ionic liquids that serve as both the catalyst for the esterification reaction and as a functional additive in the final product, eliminating the need for post-reaction separation. mdpi.comrsc.org One such novel catalyst is 1-(3,5-di-tert-butyl-4-hydroxybenzyl)-3-methylimidazole di(2-ethylhexyl) phosphate (B84403), designated as [(BHT-1)MIM][DEHP]. mdpi.com This ionic liquid has demonstrated excellent catalytic activity for the esterification of pentaerythritol with hexanoic acid (caproic acid), achieving an esterification rate of up to 96% and a product yield of 94% under mild conditions. mdpi.comresearchgate.net

Another similar bi-functional ionic liquid, 1-(benzotriazole-1-methylene)-3-methylimidazole bis(2-ethylhexyl) phosphate ([BTAMIM][DEHP]), has also shown high activity and selectivity in the synthesis of PETH. rsc.orgrsc.org Research indicates that with [BTAMIM][DEHP] as the catalyst, the conversion of hexanoic acid can reach as high as 98% when reactants are used in stoichiometric amounts. rsc.orgrsc.org The yield of this compound in this system was reported to be up to 91%. rsc.org The dual-role nature of these catalysts represents a significant advancement, streamlining the production process of synthetic ester oils. rsc.org

Performance of Bi-Functional Ionic Liquid Catalysts in PETH Synthesis

| Catalyst | Acid Conversion Rate | Product Yield | Reference |

|---|---|---|---|

| [(BHT-1)MIM][DEHP] | 96% | 94% | mdpi.comresearchgate.net |

| [BTAMIM][DEHP] | 98% | 91% | rsc.orgrsc.org |

Microwave irradiation has been investigated as an alternative to conventional heating for promoting the synthesis of polyol esters. researchgate.netdntb.gov.ua This technique offers rapid and uniform heating of the reaction mixture, which can lead to significantly shorter reaction times and improved energy efficiency. While detailed studies focusing exclusively on the microwave-assisted synthesis of this compound are emerging, the application of microwave technology in polyol ester production in general has shown promising results, suggesting a viable path for optimizing PETH synthesis. researchgate.net

The production of this compound can be achieved through various esterification techniques, each with distinct advantages and disadvantages.

Conventional Methods: Conventional synthesis often relies on catalysts such as sulfuric acid, p-toluenesulfonic acid, or various tin-based compounds like stannous octoate and tin (II) oxide. ajgreenchem.comgoogle.comaip.org These reactions are typically conducted at elevated temperatures, often between 160°C and 180°C, for several hours. ikm.org.my To shift the reaction equilibrium towards the product, an excess of hexanoic acid is often used, and the water byproduct is continuously removed, frequently through azeotropic distillation with a solvent like toluene (B28343). ajgreenchem.com While effective, these methods can require complex post-reaction purification to remove catalyst residues and unreacted acid, and the high temperatures can sometimes lead to side reactions. google.com

Comparison of PETH Synthesis Techniques

| Technique | Catalyst Examples | Typical Conditions | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Conventional Heating | Sulfuric acid, Tin catalysts, p-toluenesulfonic acid | 160-180°C, Excess acid, Azeotropic distillation | Well-established, Effective conversion | High energy use, Catalyst residue, Lengthy reaction times ajgreenchem.comikm.org.my |

| Bi-functional Ionic Liquids | [(BHT-1)MIM][DEHP], [BTAMIM][DEHP] | Milder temperatures, Stoichiometric reactants | High yield (91-94%), No catalyst removal needed, "Green" process mdpi.comrsc.orgrsc.org | Higher initial catalyst cost |

| Microwave-Promoted | Acid or other catalysts | Varies | Rapid reaction, Energy efficient researchgate.netdntb.gov.ua | Requires specialized equipment |

Investigations into Microwave-Promoted Synthesis Strategies

Mechanistic Studies of this compound Formation

The esterification of pentaerythritol is a complex reaction that proceeds through multiple stages, and its kinetics are influenced by several factors, including the structure of the reactants.

The thermal esterification of pentaerythritol with hexanoic acid is understood to occur through a series of consecutive-parallel steps. researchgate.net The reaction begins with the formation of a monoester, which then reacts further to form di-, tri-, and finally the desired tetraester. Kinetic studies performed far from equilibrium and with an excess of hexanoic acid at 170°C have determined the effective first-order rate constants for each step. The rate of reaction tends to decrease as more hydroxyl groups on the pentaerythritol molecule are esterified. researchgate.net This phenomenon is attributed to increasing steric hindrance around the remaining hydroxyl groups.

A study on the thermal esterification of pentaerythritol by caproic acid found the following effective first-order rate constants (k_eff) for each step, reduced to a single hydroxyl group: researchgate.net

Pentaerythritol → Monoester: k_eff1 ≈ 2.0 h⁻¹

Monoester → Diester: k_eff2 ≈ 1.0 h⁻¹

Diester → Triester: k_eff3 ≈ 0.84 h⁻¹

Triester → Tetraester: k_eff4 ≈ 0.72 h⁻¹

The structure of the carboxylic acid, including its alkyl chain length and degree of branching, significantly influences the rate of esterification. finechem-mirea.rufinechem-mirea.ru While direct kinetic data comparing a homologous series of linear fatty acids in the synthesis of pentaerythritol esters is limited, general principles indicate that reaction rates can decrease with increasing alkyl chain length due to steric effects. chula.ac.th

More pronounced is the effect of chain branching. Studies comparing the esterification of pentaerythritol with various isomeric carboxylic acids show that increased steric hindrance near the carboxyl group drastically slows the reaction. For example, achieving quantitative yields of tetraesters at 100–110°C required significantly different reaction times: finechem-mirea.rufinechem-mirea.ru

Isobutyric and Isovaleric acids: 12–15 hours

2-ethyl-hexanoic acid: 25–27 hours

Pivalic acid (highly branched): ~40 hours

This demonstrates that the structure of the alkyl chain is a critical factor in determining the reaction kinetics and the time required to achieve high yields of the final tetraester product. finechem-mirea.rufinechem-mirea.ru

Kinetic Analysis of Esterification Reactions Involving Pentaerythritol and Carboxylic Acids

Optimization of Synthetic Processes for Enhanced Purity and Yield

The optimization of synthetic processes for this compound is crucial for achieving high purity and yield, which are critical for its applications, particularly as a synthetic lubricant base stock. Research has focused on several key parameters, including molar ratio of reactants, catalyst selection and loading, temperature, and methods for byproduct removal.

Influence of Reactant Molar Ratio

The stoichiometry of the esterification reaction between pentaerythritol and hexanoic acid is a fundamental factor influencing the yield of the final tetraester product. While the theoretical molar ratio is 1:4 (pentaerythritol to hexanoic acid), studies consistently show that using an excess of the fatty acid is necessary to drive the reaction to completion and maximize the yield of the tetraester. This is largely due to the steric hindrance of the central carbon atom of pentaerythritol and the need to shift the reaction equilibrium towards the product side by removing water, a byproduct of the reaction.

Research indicates that a pentaerythritol-to-acid molar ratio of 1:4.6 to 1:5.0 is critical for ensuring complete esterification. Some processes may even employ a ratio as high as 1:7 to further push the equilibrium towards the formation of this compound, although this complicates the post-reaction recovery of the excess acid. In a self-catalysis mode, a molar ratio of 8:1 (acid to pentaerythritol) has been utilized. researchgate.net The use of excess acid helps to overcome the formation of partial esters (mono-, di-, and tri-substituted versions), which are the primary impurities in the reaction mixture.

Catalyst Systems and Loading Effects

The choice of catalyst is pivotal in the synthesis of this compound, affecting both reaction rate and the final purity of the product.

Traditional Acid Catalysts: Strong acids like sulfuric acid and p-toluenesulfonic acid are effective catalysts. researchgate.netresearchgate.net However, their use can lead to corrosion issues and the formation of colored byproducts, necessitating extensive purification steps. researchgate.net Other catalysts include organic sulphonic acids, phosphoric acid, and acid salts. google.com

Tin-Based Catalysts: Organotin compounds are widely used in industrial settings due to their high efficiency. For tin catalysts, a loading of 0.2–0.5 wt% is often optimal, providing a balance between reaction kinetics and cost. Increasing the catalyst loading beyond 1 wt% offers only marginal improvements in reaction speed and increases the risk of metal contamination in the final product.

Ionic Liquids: More recently, bi-functional ionic liquids have been developed as highly efficient and "green" catalysts. For instance, 1-(3,5-di-tert-butyl-4-hydroxybenzyl)-3-methylimidazole di(2-ethylhexyl) phosphate ([(BHT-1)MIM][DEHP]) has been shown to facilitate the reaction with up to 96% conversion and a 94% yield. researchgate.netresearchgate.netresearchgate.netmdpi.com A key advantage of this type of catalyst is that it can also serve as a lubricant additive, potentially eliminating the need for its separation from the final product. mdpi.com Another ionic liquid, 1-(benzotriazole-1-methylene)-3-methylimidazole bis(2-ethylhexyl) phosphate ([BTAMIM][DEHP]), also demonstrated high activity, achieving up to 98% conversion of caproic acid under stoichiometric conditions. rsc.orgrsc.org

Enzymatic Catalysis: Biocatalytic methods using immobilized lipases, such as Candida antarctica Lipase B, present a green alternative. These reactions are conducted under milder conditions (e.g., 70°C) and offer high selectivity for the tetraester, minimizing the formation of partial esters and eliminating acid waste.

Table 1: Comparison of Catalytic Systems for this compound Synthesis

| Catalyst System | Typical Conditions | Conversion/Yield | Advantages | Disadvantages |

| Sulfuric Acid | 170-180°C, 6 hours, Toluene solvent researchgate.net | 83.08% Conversion researchgate.net | Low cost | Corrosion, byproduct formation researchgate.net |

| Tin-Based Catalysts | >160°C, 0.2-0.5 wt% loading | High throughput | Industrially preferred, efficient | Potential metal contamination |

| Ionic Liquid ([BHT-1]MIM][DEHP]) | Mild conditions mdpi.com | 96% Conversion, 94% Yield researchgate.netmdpi.com | High yield, catalyst can remain in product mdpi.com | Higher initial cost |

| Ionic Liquid ([BTAMIM][DEHP]) | 160°C, 7 hours, Toluene solvent rsc.org | 98% Conversion rsc.org | High activity and selectivity rsc.org | Higher initial cost |

| Immobilized Lipase (e.g., Candida antarctica) | 70°C, 24 hours, solvent-free | 78% Conversion | Mild conditions, high selectivity, no acid waste | Longer reaction times |

Process Conditions: Temperature and Pressure

Temperature is a critical parameter that must be carefully controlled. Elevating the temperature generally increases the reaction rate. For example, one study noted a three-fold increase in reaction rate when the temperature was raised from 120°C to 160°C. However, excessively high temperatures can promote side reactions, such as the dehydration of pentaerythritol, leading to impurities. An optimal balance is often found around 150°C for certain systems. Other processes require temperatures above 160°C to overcome the steric hindrance of the pentaerythritol molecule. Some methods involve gradually heating the mixture to as high as 220°C over several hours. researchgate.net

Pressure also plays a significant role, particularly in the removal of water, which is a byproduct of the esterification. Conducting the reaction under reduced pressure (e.g., 2,000–5,000 Pa) helps to continuously remove water, shifting the reaction equilibrium towards the formation of the tetraester product. Alternatively, azeotropic distillation, using a solvent like toluene with a Dean-Stark apparatus, can be employed to effectively remove water at atmospheric pressure. researchgate.netresearchgate.net

Purification for Enhanced Purity

Achieving high purity (>99%) necessitates several post-reaction purification steps. A typical industrial purification sequence for crude this compound involves multiple stages:

Filtration: The crude product is first filtered, often at an elevated temperature (70–100°C), to remove the solid catalyst.

Neutralization: Any residual acidic catalyst and excess unreacted hexanoic acid are neutralized. This is commonly achieved by washing the product with an aqueous alkaline solution, such as 10% sodium hydroxide, until the residual acidity is below a specified limit (e.g., <0.01 mg KOH/g).

Dehydration: Residual water is removed from the product. This can be done by treating the ester with activated carbon (e.g., 0.5 wt%) under a high vacuum (≤100 Pa).

Distillation: To achieve the highest purity, short-path distillation under a high vacuum (0.1–1.0 mmHg) is used to isolate the this compound, effectively removing any remaining partial esters, color bodies, and other volatile impurities. This can result in a final product with a purity exceeding 99%.

Through the careful optimization of these parameters, yields of this compound can reach 95–96% of the theoretical value, with a purity of over 99.6%. researchgate.net

Advanced Applications and Performance Characteristics of Pentaerythritol Tetrahexanoate

Pentaerythritol (B129877) Tetrahexanoate as a Base Stock in High-Performance Lubricant Systems

Pentaerythritol tetrahexanoate (PETH), a polyol ester (POE) synthesized from pentaerythritol and hexanoic acid, serves as a high-performance synthetic lubricant base stock. rsc.org Its molecular structure provides a desirable combination of properties, including high thermal stability and low volatility, making it suitable for demanding applications such as jet engine oils and refrigeration compressors. lubesngreases.com The performance of PETH can be further enhanced through the use of additives, which can significantly improve its tribological characteristics. rsc.orgrsc.org

The effectiveness of a lubricant is largely defined by its tribological properties, specifically its ability to reduce friction and prevent wear between moving surfaces. Research into PETH has demonstrated its solid performance as a base oil and its capacity for significant improvement with the addition of specialized compounds. rsc.orgmdpi.com

Studies have shown that while PETH itself provides good lubricity, its friction-reducing capabilities can be substantially improved with additives. For instance, the introduction of a bi-functional ionic liquid, 1-(3,5-di-tert-butyl-4-hydroxybenzyl)-3-methylimidazole di(2-ethylhexyl) phosphate (B84403) ([(BHT-1)MIM][DEHP]), has been shown to lower the mean friction coefficient of PETH from 0.180 to 0.110 under specific testing conditions. mdpi.comsciprofiles.comsciprofiles.com This represents a 39% decrease in the friction coefficient. mdpi.com Another bi-functional ionic liquid, 1-(benzotriazole-1-methylene)-3-methylimidazole bis(2-ethylhexyl) phosphate ([BTAMIM][DEHP]), also demonstrated a significant reduction in friction when added to PETH. rsc.orgrsc.org

The mechanism behind this enhancement involves the formation of a tribofilm on the lubricated surfaces. This film is created through tribo-chemical reactions that occur under the high-temperature and high-pressure conditions of friction. mdpi.com

Interactive Data Table: Friction Coefficient of PETH with Additives

| Lubricant Composition | Mean Friction Coefficient | Test Conditions |

| This compound (PETH) | 0.180 | 50 N load, 25 Hz, 100 °C |

| PETH + [(BHT-1)MIM][DEHP] | 0.110 | 50 N load, 25 Hz, 100 °C |

| PETH + [BTAMIM][DEHP] | Lower than pure PETH | 50 N load, 25 Hz, 100 °C |

In addition to reducing friction, a key function of a lubricant is to minimize wear on mechanical components. The addition of specific ionic liquids to PETH has been shown to significantly enhance its anti-wear properties. For example, when using PETH with the additive [(BHT-1)MIM][DEHP], the wear scar diameter on a steel ball was reduced from 0.49 mm (with pure PETH) to 0.31 mm. mdpi.com This corresponds to a wear volume reduction of up to 81.46% at 100 °C. mdpi.comsciprofiles.comsciprofiles.comresearchgate.net

Similarly, the addition of [BTAMIM][DEHP] to PETH resulted in a wear scar diameter that was 1.5 times smaller than that observed with PETH alone. rsc.orgrsc.org Scanning electron microscope (SEM) analysis of the worn surfaces revealed that the tracks were narrower and smoother when the additive was present, indicating less damage to the material. rsc.org The improved anti-wear performance is attributed to the formation of a protective tribofilm on the metal surfaces, which can be composed of substances like FePO4 and FeOOH when phosphate-containing additives are used. researchgate.netresearchgate.net

Interactive Data Table: Anti-Wear Properties of PETH with Additives

| Lubricant Composition | Wear Scar Diameter (mm) | Wear Volume Reduction (%) | Test Conditions |

| This compound (PETH) | 0.49 | N/A | 50 N load, 25 Hz, 100 °C |

| PETH + [(BHT-1)MIM][DEHP] | 0.31 | 81.46 | 50 N load, 25 Hz, 100 °C |

| PETH + [BTAMIM][DEHP] | 1.5 times smaller than PETH | Not specified | 50 N load, 25 Hz, 100 °C |

The mutual solubility of a lubricant and a refrigerant is a critical factor in the performance and reliability of refrigeration systems. researchgate.netpurdue.edu Pentaerythritol esters like PETH are primary lubricants used with hydrofluorocarbon (HFC) refrigerants. researchgate.net

The solubility of refrigerants in PETH is influenced by temperature and the specific type of refrigerant. For hydrofluoroolefins (HFOs), which are considered greener alternatives, solubility in pentaerythritol esters is weakly dependent on the molecular structure of the ester. researchgate.netresearchgate.net

Research has been conducted to measure the solubility of various HFOs in PETH (often denoted as PEC6 in literature). For instance, the solubility of R1234ze(E) in PETH has been measured at temperatures ranging from 283.15 K to 353.15 K. researchgate.netorcid.org Similarly, phase equilibrium data for HFO1234yf with PETH have been determined between 293.15 K and 348.15 K. nist.gov Studies comparing different HFOs have found that the molar fraction dissolved in the same pentaerythritol ester follows the order: R1234ze(E) > R1243zf > R1234yf. researchgate.netresearchgate.net

The experimental data for these systems are often correlated using thermodynamic models like the Peng-Robinson equation of state with various mixing rules to predict their behavior under different conditions. researchgate.netresearchgate.netnist.gov

The phase behavior of PETH with natural refrigerants like carbon dioxide (CO2, R-744) and dimethyl ether (DME) has also been a subject of investigation. The solubility of CO2 in PETH has been measured, and it has been found to be highly soluble in this type of oil. researchgate.net

Similarly, the solubility of DME in PETH was measured from 283.15 K to 353.15 K using an isochoric method. researchgate.netacs.orgresearchgate.net The experimental data were correlated with the Peng-Robinson equation of state, and the absolute average deviation between experimental and calculated values was found to be 1.1%. acs.org The maximum absolute deviation for the DME + PETH system was reported as 2.93%. researchgate.netacs.org

Interactive Data Table: Solubility Data for PETH with Refrigerants

| Refrigerant | Temperature Range (K) | Key Finding |

| R1234ze(E) | 283.15 - 353.15 | Solubility data obtained and correlated with thermodynamic models. researchgate.netorcid.org |

| HFO1234yf | 293.15 - 348.15 | Phase equilibrium data measured and correlated. nist.gov |

| R1243zf | 278.15 - 343.15 | Solubility is lower than R1234ze(E) but higher than R1234yf in similar esters. researchgate.netresearchgate.net |

| Carbon Dioxide (CO2) | Not specified | Highly soluble in PETH. researchgate.net |

| Dimethyl Ether (DME) | 283.15 - 353.15 | Solubility measured with low deviation from correlated models. researchgate.netacs.org |

Compatibility and Phase Behavior with Refrigerant Systems

Impact of Molecular Structure on Refrigerant-Lubricant Phase Equilibria

Pentaerythritol esters (PECs), including this compound (PEC6), are widely used as synthetic lubricants with hydrofluorocarbon (HFC) and hydrofluoroolefin (HFO) refrigerants, which are often immiscible with traditional mineral oils. diva-portal.orgnist.gov The symmetrical, branched structure of this compound, with its four linear hexanoate (B1226103) (C6) chains, influences its interaction with refrigerant molecules.

Research into the phase equilibria of refrigerant-lubricant mixtures often involves measuring the solubility of the refrigerant in the lubricant at various temperatures and pressures. nist.govresearchgate.net These experimental data are then correlated using thermodynamic models, such as the Peng-Robinson Equation of State (PR EOS) combined with mixing rules like the Huron-Vidal-NRTL or HVOS models, to predict the phase behavior. nist.govresearchgate.net

Studies have shown that the properties of refrigerant-lubricant mixtures are affected by the molecular structure of the lubricant. researchgate.net For instance, the length of the alkyl chains in pentaerythritol esters influences the solubility of different types of refrigerants. While the solubility of HFO refrigerants shows weak dependence on the PEC molecular structure, the solubility of natural and paraffin (B1166041) refrigerants tends to increase significantly with longer alkyl tails. researchgate.net This indicates that the specific C6 chain length of this compound results in a particular solubility profile.

Molecular simulations have provided deeper insights, suggesting that refrigerant molecules like carbon dioxide (CO2 or R-744) preferentially attach to the double-bonded oxygen atoms of the ester groups in PECs. researchgate.net There is also evidence of unspecific sorption in the alkane tail region of the lubricant molecules. researchgate.net

The structure of the ester's acid component also has a discernible impact. Lubricants with long, straight-chain molecules tend to deform more easily under shear stress, resulting in a lower coefficient of friction. diva-portal.org Conversely, esters containing branched acids exhibit higher friction coefficients. diva-portal.org

Data from phase equilibrium studies are crucial for designing and optimizing refrigeration systems. For example, measurements for HFO-1234yf with this compound (PEC6), tetraheptanoate (PEC7), and tetraoctanoate (PEC8) have been performed to understand the influence of the lubricant's molecular structure on phase behavior. nist.gov Similarly, the solubility of R1234ze(E) in PEC6 and PEC8 has been experimentally determined to support its use as a replacement for R134a. researchgate.net

Interactive Data Table: Phase Equilibrium Model Deviations for HFO-1234yf with Pentaerythritol Esters

This table presents the average and maximum relative deviations between experimental pressure data and values calculated using the Peng-Robinson Equation of State with the HVOS mixing rule for mixtures of HFO-1234yf and various pentaerythritol esters. nist.gov

| Lubricant Component | Average Relative Deviation (%) | Maximum Relative Deviation (%) |

| This compound (PEC6) | 1.23 | 4.04 |

| Pentaerythritol Tetraheptanoate (PEC7) | 1.19 | 4.34 |

| Pentaerythritol Tetraoctanoate (PEC8) | 1.39 | 4.84 |

Role of this compound in Aviation Lubrication Technology

Synthetic ester oils, particularly polyol esters like this compound, are indispensable in aviation due to their superior performance under the extreme conditions found in jet engines. rsc.orgrsc.org These lubricants offer excellent high and low-temperature properties and tribological performance, which are critical for engine reliability and longevity. rsc.orgrsc.org

Jet engine lubrication oils are complex formulations. They are primarily composed of a base stock, which is often a pentaerythritol ester or a trimethylolpropane (B17298) ester, blended with a variety of additives. copernicus.orgnist.govuni-frankfurt.de Pentaerythritol esters are favored as base stock material because of their high thermal stability and low volatility. copernicus.org

The specific composition of the ester base stock is carefully designed by co-esterifying pentaerythritol with a mix of monobasic fatty acids, which can be both straight-chain and branched. nist.gov This allows manufacturers to fine-tune the properties of the final lubricant, such as viscosity, thermal stability, and lubricity. rsc.org For instance, lubricants meeting military specifications like MIL-PRF-23699 are complex mixtures of unique polyol esters derived from pentaerythritol and C5 to C10 fatty acids. nist.gov

Additives are blended with the base stock to enhance performance. These include organophosphates like tricresyl phosphate as anti-wear agents and metal deactivators, and various amines that act as antioxidants and stabilizers. copernicus.orgnist.gov

The performance of this compound as a base oil is notable for its ability to reduce friction and wear. rsc.org Its molecular structure is adjustable, which allows for the optimization of properties like thermal and oxidation stability, viscosity grade, and solubility. rsc.org

Interactive Data Table: Common Components in Jet Engine Lubrication Oils

This table summarizes the main types of compounds found in typical synthetic jet engine oils. copernicus.orguni-frankfurt.de

| Component Type | Chemical Class | Function | Example Compounds |

| Base Stock | Polyol Esters | Lubrication, Cooling, Stability | Pentaerythritol Esters (PEEs), Trimethylolpropane Esters (TMPEs) |

| Anti-wear Agent | Organophosphates | Reduce Wear, Deactivate Metals | Tricresyl Phosphate (TCP) |

| Antioxidant/Stabilizer | Amines | Prevent Oxidation | N-phenyl-1-naphthylamine, Alkylated Diphenylamine |

A significant environmental concern related to aviation is the emission of ultrafine particles (UFPs), which are particles with a diameter of less than 100 nm. copernicus.org Research has identified emissions from jet engine lubrication oil as a major source of these UFPs near airports. copernicus.orguni-frankfurt.de

Studies involving the chemical characterization of UFPs collected near major airports have detected homologous series of pentaerythritol esters (PEEs) and trimethylolpropane esters (TMPEs) as the largest signals in the organic fraction of these particles. copernicus.orgcopernicus.org The presence of these compounds, along with specific additives like tricresyl phosphate, is a distinct molecular marker for jet engine lubrication oil, as these materials are not typically found in automotive lubricants. copernicus.org

The identification of these compounds is achieved through advanced analytical techniques, such as ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS). copernicus.orgresearchgate.net By matching retention times and fragmentation patterns from tandem mass spectrometry (MS2) between ambient UFP samples and commercially available jet oils, researchers have unambiguously attributed a majority of the detected organic compounds to lubrication oil emissions. copernicus.orgcopernicus.org

This compound itself has been used as a representative compound in laboratory studies to characterize the sampling equipment used for UFP collection and to quantify the mass of particles formed from jet oil vapors. uni-frankfurt.de These experiments help in creating correction factors and improving the accuracy of measurements of UFP mass fractions originating from jet engine oil. uni-frankfurt.de

Analysis of Jet Engine Oil Compositions and Performance

Exploration of this compound in Supramolecular Chemistry and Functional Materials

The core structure of pentaerythritol serves as a versatile scaffold for creating complex molecules with applications in supramolecular chemistry. By modifying the four arms of the pentaerythritol core, researchers can design molecules that self-assemble into ordered structures like gels, which have potential uses as advanced functional materials. rsc.orgnsf.gov

A key strategy in designing self-assembling materials is to covalently link multiple functional units to a central core. rsc.orgnsf.gov Pentaerythritol is an ideal core for this purpose, allowing for the synthesis of mono-, di-, tri-, and tetra-functionalized derivatives. rsc.orgresearchgate.net

In one area of research, glycoconjugates—molecules where sugar units are attached to another chemical moiety—have been synthesized using a pentaerythritol core. rsc.orgresearchgate.net These syntheses often employ copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a type of "click chemistry," to link sugar units to the pentaerythritol backbone. rsc.orgresearchgate.netresearchgate.net

The resulting "glycoclusters" are studied for their ability to act as low molecular weight gelators (LMWGs). The self-assembly process is driven by non-covalent intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals forces. nsf.gov It has been found that the number of sugar units attached to the pentaerythritol core significantly influences the gelation properties. Trivalent and tetravalent glycoclusters are often effective molecular gelators, whereas the corresponding monovalent and divalent derivatives typically are not. rsc.orgnsf.govresearchgate.net This demonstrates a "cluster effect," where having multiple sugar units enhances the tendency for molecular self-assembly. rsc.org

The structure of the sugar itself also plays a critical role. For example, glucosamine (B1671600) derivatives have been found to be more effective gelators than glucose derivatives, highlighting the importance of the amide functional group, which acts as both a hydrogen bond donor and acceptor, in the self-assembly process. rsc.orgnsf.gov

Pentaerythritol-derived glycoconjugates have been successfully used to create both organogels (in organic solvents) and hydrogels (in water). rsc.orgresearchgate.netodu.edu These gels are a class of soft materials where the solvent is immobilized within a three-dimensional network formed by the self-assembled gelator molecules. mdpi.com

The fabrication involves dissolving the glycoconjugate gelator in a suitable solvent, sometimes with gentle heating, and then allowing it to cool, which triggers the self-assembly and gel formation. Many of the synthesized pentaerythritol-based glycoclusters have proven to be effective gelators for alcohols and alcohol-water mixtures. researchgate.net

The resulting gels are characterized using various techniques, including rheology to study their mechanical properties, and optical microscopy and atomic force microscopy (AFM) to visualize the fibrillar network structure. rsc.orgnsf.gov

These supramolecular gels have potential applications in biomedical research and as advanced functional materials. rsc.orgnsf.govresearchgate.net For instance, certain tris-triazole derivatives of pentaerythritol have been shown to be suitable for encapsulating molecules like naproxen (B1676952) and various vitamins, suggesting their utility in drug delivery systems. rsc.orgnsf.govresearchgate.net The strategy of using a pentaerythritol core to create trimeric or tetrameric branched compounds is a valid and effective approach for designing new and useful self-assembling materials. rsc.orgresearchgate.net

Investigating Encapsulation Potential of Pentaerythritol-Based Structures

The unique molecular architecture of pentaerythritol and its derivatives has led to significant research into their potential as encapsulating agents for a variety of active molecules. These structures are being explored for their ability to form protective shells or matrices around guest molecules, thereby enhancing stability, controlling release, and improving the performance of the encapsulated substance. The investigations span diverse fields, from drug delivery to flame retardants and thermal energy storage.

A notable area of investigation is the use of pentaerythritol in co-processed excipients for pharmaceutical applications. Research has shown that pentaerythritol can act as a carrier for solid dispersions, effectively encapsulating drug molecules. For instance, in a study involving the poorly soluble drug Atorvastatin (ATV), a co-processed excipient of pentaerythritol and Eudragit RS100 (PECE) was developed. acs.org The high aqueous solubility and crystalline nature of pentaerythritol facilitate the encapsulation of the polymer and the drug. acs.org This encapsulation mechanism is attributed to the structural similarity and low lattice energy of pentaerythritol, which allows it to accommodate crystalline molecules, leading to their dispersion and potential amorphization. acs.org This process can significantly improve the solubility and dissolution rate of the encapsulated drug. acs.org

The formation of these encapsulation complexes can be characterized by various analytical techniques. Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are crucial in confirming the encapsulation and the physical state of the components within the matrix. For example, the disappearance or reduced intensity of the drug's crystalline peaks in XRD patterns of the solid dispersion indicates its successful encapsulation and conversion to an amorphous or less crystalline state. acs.org

Table 1: Physicochemical Characterization of Atorvastatin (ATV) and Pentaerythritol-Eudragit RS100 (PECE) Solid Dispersions

| Formulation | Peak Disappearance in XRD | Interpretation |

|---|---|---|

| ATV-PECE-SD3 (1:4) | Absence of ATV crystalline peaks | Encapsulation of ATV within the PECE carrier, leading to amorphization. acs.org |

| PECE Carrier | Merging of polymer peaks into pentaerythritol peak | Encapsulation of the polymer within the crystal lattice of pentaerythritol. acs.org |

Beyond solid dispersions, pentaerythritol derivatives have been synthesized to create more complex encapsulation systems. Star-shaped block copolymers with a pentaerythritol core have been developed for controlled drug release. researchgate.net In these structures, the core provides a hydrophobic environment suitable for encapsulating lipophilic drugs, while the outer shell can be designed to be hydrophilic, ensuring solubility in aqueous environments. researchgate.net The encapsulation efficiency of these star-shaped polymers has been shown to be significantly higher than their linear counterparts. researchgate.net For example, star-shaped poly(lactic-co-glycolic acid) (PLGA) nanoparticles demonstrated an encapsulation efficiency of 86.41% for methotrexate, compared to 54.99% for linear PLGA nanoparticles. researchgate.net

Furthermore, pentaerythritol-derived glycoconjugates have been shown to act as supramolecular gelators, capable of forming hydrogels that can encapsulate various drug molecules, including naproxen, vitamin B2, and vitamin B12. rsc.org The gelation properties are influenced by the number of sugar units attached to the pentaerythritol scaffold, with trimeric and tetrameric derivatives showing enhanced gel formation. rsc.org

Another interesting application is the microencapsulation of pentaerythritol itself. In the field of flame retardants, pentaerythritol particles are coated with materials like polyurethane or silica. google.com This encapsulation improves the water resistance and compatibility of pentaerythritol with the polymer matrix it is intended to protect. google.com Similarly, pentaerythritol-based microcapsules are being investigated for thermal energy storage as phase change materials. researchgate.net

These diverse research findings underscore the versatility of pentaerythritol-based structures in encapsulation. The ability to tailor the chemical structure of pentaerythritol derivatives allows for the creation of a wide range of encapsulating materials with specific properties suited for various advanced applications.

Degradation Pathways and Stability Studies of Pentaerythritol Tetrahexanoate

Thermal and Thermo-Oxidative Degradation Kinetics

The thermal and thermo-oxidative stability of pentaerythritol (B129877) esters like PETH is a key performance attribute. scribd.com Studies have shown that these esters possess excellent high-temperature properties, making them suitable for use in gas turbines and precision bearings. dtic.mil

Under thermal stress, the primary decomposition products of pentaerythritol esters include carboxylic acids corresponding to the ester's acyl chains and pentaerythritol tri-esters. nist.gov For instance, in studies of similar polyol esters, the most abundant products were the carboxylic acid and a tri-ester, which is a product of a hydrolysis reaction. nist.gov Other identified, less abundant decomposition products can include alkanes, aldehydes, methyl esters of the acid, and symmetric ketones. nist.gov The presence of metals can influence the decomposition, with studies on pentaerythritol tetracaproate showing the formation of various liquid products in the presence of iron. nist.gov

The following table summarizes the major products identified in the thermal decomposition of a similar pentaerythritol ester, pentaerythritol pentanoate (PEC5).

Environmental factors significantly impact the degradation rates of pentaerythritol tetrahexanoate. The presence of oxygen is a critical factor, leading to thermo-oxidative degradation, which is often more rapid than purely thermal degradation. The addition of antioxidants, such as octyl-PANA, can dramatically increase the oxidative stability of PETH-based lubricants. dtic.mil

The material of the container or system can also play a role. Surface reactions can influence the decomposition rates of polyol esters. nist.gov For example, new, unpassivated stainless steel reactors have been shown to accelerate decomposition compared to older, passivated cells. nist.gov

The following table illustrates the effect of an antioxidant on the oxidative stability of this compound (PETH) at 428°F.

Unraveling Decomposition Mechanisms and Product Formation

Hydrolytic Stability of this compound

Hydrolysis is a primary degradation pathway for this compound, involving the cleavage of its ester bonds in the presence of water. This reaction is catalyzed by either acids or bases and results in the formation of pentaerythritol and hexanoic acid. The hydrolytic stability of polyol esters is generally considered good, particularly for high-purity esters with low acid numbers. researchgate.net

The structure of the polyol ester influences its hydrolytic stability. Steric hindrance around the ester bonds can enhance stability. researchgate.net While specific data on the hydrolytic stability of PETH is limited in the provided search results, the general principles for polyol esters apply. The presence of water, even at low concentrations (200 to 500 µg/g), can be significant on a molar basis and contribute to hydrolytic degradation over time. nist.gov

Analysis of Degradation Products in Lubricant Systems

The analysis of degradation products in lubricant systems is essential for monitoring the health of the lubricant and the equipment it protects. Various analytical techniques are employed to identify and quantify these products. Gas chromatography coupled with mass spectrometry (GC-MS) and flame ionization detection (GC-FID) are powerful tools for separating and identifying volatile and semi-volatile degradation products. nist.govcopernicus.org Nuclear Magnetic Resonance (NMR) spectroscopy is also used for chemical characterization. nist.gov

For non-volatile or thermally labile compounds, advanced techniques like fast atom bombardment mass spectrometry (FABMS) and combined liquid chromatography/mass spectrometry (LC/MS) are valuable for the analysis of degradation products and additive components in lubricant formulations. dtic.mil In studies of ultrafine particles near airports, pentaerythritol esters have been identified as components of jet engine lubrication oils, and their fragmentation patterns can be analyzed using techniques like high-resolution/accurate mass (HR/AM) measurements and tandem mass spectrometry (MS/MS). copernicus.orgcopernicus.org

The following table lists the chemical compounds mentioned in this article.

Environmental Fate and Impact Assessments of Pentaerythritol Tetrahexanoate

Biodegradation Potential and Environmental Persistence

The biodegradability of a lubricant is a key factor in its environmental impact. Synthetic esters like pentaerythritol (B129877) tetrahexanoate are recognized for their potential to be more environmentally friendly than traditional mineral oils due to higher biodegradability. researchgate.net

Research Findings: Studies have shown that synthetic ester lubricants generally exhibit high rates of biodegradation. researchgate.net The biodegradability of polyol esters, the class to which pentaerythritol tetrahexanoate belongs, can exceed 90%, which significantly reduces potential pollution to ecosystems. cnlubricantadditive.com However, the actual biodegradation rates can be variable. For instance, testing of pentaerythritol, the core alcohol of this ester, has produced varied results in ready biodegradability tests (RBTs), with degradation rates ranging from 13% to over 97% in different OECD 301 tests. umweltbundesamt.de This variability highlights the influence of specific test conditions on outcomes. umweltbundesamt.deeuropa.eu

Table 1: Biodegradation Data for Pentaerythritol and Related Esters

| Compound/Substance Class | Test Method | Biodegradation Rate | Key Findings |

| Pentaerythritol | OECD 301 Series | 13% - >97% | Results show high variability, indicating sensitivity to test conditions. umweltbundesamt.de |

| Polyol Esters | Not specified | >90% | Generally exhibit excellent biodegradability. cnlubricantadditive.com |

| Synthetic Ester Lubricants | CEC L-33-A-93 | High | More biodegradable compared to mineral oil-based lubricants. researchgate.net |

| Linear Polyol Esters | Not specified | Up to 100% | Excel in biodegradability, dependent on molecular structure. lubesngreases.com |

Comparative Environmental Hazard Analysis with Alternative Lubricant Classes

This compound and other synthetic esters are often compared to other lubricant classes, such as mineral oils, polyalphaolefins (PAOs), and polyalkylene glycols (PAGs), to assess their relative environmental hazards.

Research Findings: Synthetic esters generally present a lower environmental hazard profile compared to mineral oils. They are characterized by low toxicity and high biodegradability. lubesngreases.comcnlubricantadditive.com Mineral oils, in contrast, have lower biodegradability, with rates often between 15% and 35% in 28-day tests, and their persistence can be a significant environmental concern. machinerylubrication.com

Compared to other synthetics, the differences are more nuanced. PAOs, which are synthetic hydrocarbons, tend to be less biodegradable than esters, especially at higher viscosities. icm.edu.pl PAGs, on the other hand, can be highly biodegradable, similar to esters. machinerylubrication.comicm.edu.pl In terms of toxicity, pure mineral oils and vegetable oils show little toxicity, but this can increase with the inclusion of additives. machinerylubrication.com Synthetic esters are generally considered non-toxic compounds. cnlubricantadditive.com Furthermore, some substances used as alternatives in certain formulations, like silicones, are noted for being persistent and not biodegradable, posing a negative environmental impact. google.com

The use of bio-based feedstocks for producing polyol esters can further enhance their environmental profile by reducing reliance on petrochemicals and lowering the carbon footprint. lubesngreases.com

Table 2: Comparative Environmental Profile of Lubricant Base Oils

| Lubricant Class | Typical Biodegradability (28 days) | Toxicity Profile | Key Environmental Characteristics |

| Synthetic Esters (e.g., this compound) | High (>60%, often >90%) cnlubricantadditive.commachinerylubrication.com | Low / Non-toxic cnlubricantadditive.com | Can be derived from renewable resources; excellent biodegradability. lubesngreases.com |

| Mineral Oils | Low (15-35%) machinerylubrication.com | Low (base oil), but additives can increase toxicity machinerylubrication.com | Persistent in the environment; lower biodegradability due to cyclic hydrocarbon content. icm.edu.pl |

| Polyalphaolefins (PAOs) | Moderate (decreases with viscosity) icm.edu.pl | Low | Less toxic and more stable than mineral oils, but less biodegradable than esters. machinerylubrication.comanderol.com |

| Polyalkylene Glycols (PAGs) | High (up to 100%) icm.edu.pl | Low | High biodegradability if end-capped with certain groups. machinerylubrication.comicm.edu.pl |

Atmospheric Distribution and Source Attribution in Airborne Particulates

Recent atmospheric research has identified this compound as a significant component of airborne ultrafine particles (UFPs), particularly in areas influenced by aviation activities.

Research Findings: Studies conducted near major international airports have unambiguously identified pentaerythritol esters, including this compound, as major constituents of UFPs. copernicus.orgcopernicus.orgresearchgate.net These compounds are used as the base stock for synthetic jet engine lubrication oils. copernicus.orgcopernicus.org Their presence in the atmosphere is attributed to emissions from aircraft engines, where small amounts of oil are released through technically required venting systems. copernicus.orguni-frankfurt.de

Researchers have developed sophisticated methods using high-resolution mass spectrometry to detect and characterize these esters in ambient air samples. researchgate.netresearchgate.net In a study near Frankfurt Airport, pentaerythritol esters were among the largest signals detected in a non-target screening of organic compounds in UFPs. copernicus.orgcopernicus.org The molecular fingerprint of the ambient particles matched that of commercially available jet oils, confirming the source. copernicus.orgresearchgate.net

The detection of this compound serves as a key molecular marker for jet engine lubrication oil emissions, as these specific synthetic esters are not typically found in automotive lubrication oils. copernicus.orgcopernicus.org The quantification of these compounds is challenging due to their tendency to adsorb on surfaces, but studies have established limits of detection. copernicus.org For this compound, the limit of detection in a solvent extract was determined to be 0.007 ng/µL, which would require an ambient air concentration of 44 pg/m³ to be reached under specific sampling conditions. copernicus.org The presence of these compounds in UFPs is of interest because these small particles can be transported over long distances and have potential health implications. copernicus.orgcopernicus.org

Table 3: Summary of Findings on Atmospheric this compound

| Study Focus | Location | Key Finding | Source Attribution |

| Molecular Characterization of UFPs | Near Frankfurt Airport, Germany | Identified homologous series of pentaerythritol esters as major organic compounds in UFPs. copernicus.orgcopernicus.orgresearchgate.net | Unambiguously attributed to jet engine lubrication oils. copernicus.orgresearchgate.net |

| Source Apportionment of UFPs | Near Frankfurt Airport, Germany | This compound used as a standard for quantification and confirmed as a molecular marker for jet oil. copernicus.orgcopernicus.org | Aircraft engine emissions. copernicus.orguni-frankfurt.de |

| Nucleation of Jet Engine Oil Vapors | Laboratory & Field Study | This compound used as a representative compound for jet oil basestocks to study particle formation. uni-frankfurt.de | Jet engine oil vapors are a significant source of aviation-related UFPs. uni-frankfurt.de |

Advanced Characterization and Computational Modeling of Pentaerythritol Tetrahexanoate Systems

Spectroscopic and Microscopic Methodologies for Structural and Compositional Elucidation

A variety of spectroscopic and microscopic techniques are employed to elucidate the structural and compositional details of pentaerythritol (B129877) tetrahexanoate. These methods provide insights from the molecular level to the bulk material properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the molecular characterization of pentaerythritol tetrahexanoate. Both ¹H and ¹³C NMR are utilized to confirm the structure and purity of the synthesized ester. mdpi.comrsc.org

In a typical ¹H NMR spectrum of PETH, specific chemical shifts are indicative of the different proton environments within the molecule. For instance, the protons of the methyl groups at the end of the hexanoate (B1226103) chains and the methylene (B1212753) protons within the ester structure can be distinguished. mdpi.comnist.gov Quantitative ¹H NMR, using an internal standard like triphenylmethane, can be employed to determine the yield of the PETH synthesis. mdpi.com

¹³C NMR provides complementary information about the carbon skeleton of the molecule. The spectrum will show distinct signals for the quaternary carbon of the pentaerythritol core, the carbonyl carbons of the ester groups, and the various carbons of the hexanoate chains. mdpi.com Studies on related pentaerythritol esters, such as pentaerythritol tetraoleate, have demonstrated the utility of both ¹H-NMR and ¹³C-NMR in confirming the synthesized structure. researchgate.net

Deuterated versions of this compound have also been synthesized and studied, where deuterium (B1214612) replaces hydrogen on the hexanoic acid moiety. dtic.mil NMR is crucial in verifying the extent and location of deuteration. dtic.mil

Table 1: Representative NMR Data for Pentaerythritol Esters This table is a representative example based on typical chemical shifts for similar ester compounds and may not reflect experimentally derived values for this compound specifically.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Terminal CH₃ | ~0.9 |

| ¹H | -(CH₂)₄- | ~1.3 - 1.6 |

| ¹H | -CH₂-C=O | ~2.3 |

| ¹H | -C-CH₂-O- | ~4.1 |

| ¹³C | Terminal CH₃ | ~14 |

| ¹³C | -(CH₂)₄- | ~22 - 34 |

| ¹³C | Quaternary C | ~42 |

| ¹³C | -C-CH₂-O- | ~62 |

| ¹³C | C=O | ~173 |

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) spectroscopy, is instrumental in confirming the functional groups present in this compound. The presence of a strong absorption peak around 1740 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretching vibration. Another key peak, typically found around 1150-1165 cm⁻¹, corresponds to the C-O-C stretching of the ester linkage. rsc.org The C-H stretching vibrations from the alkyl chains are observed around 2960 cm⁻¹. FTIR can also be used to monitor the progress of the esterification reaction.

Electron microscopy provides morphological and topographical information about materials containing this compound. For instance, in studies of lubricating greases formulated with PETH, an optical microscope can be used to measure the wear scar diameter on surfaces after tribological testing, providing insights into the lubricant's performance. rsc.orgrsc.org

Mass spectrometry (MS) is a highly sensitive technique for the identification and structural elucidation of this compound. When coupled with a soft ionization technique, it allows for the determination of the molecular weight of the compound. dtic.mil The molecular formula of PETH is C₂₉H₅₂O₈, corresponding to a molecular weight of approximately 528.7 g/mol . lookchem.com

Electron ionization mass spectrometry can provide a fragmentation pattern that serves as a chemical fingerprint for the molecule. nist.gov In studies of ultrafine particles near airports, PETH has been identified as a major component of jet engine lubrication oils. copernicus.org Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns, such as the loss of a hexanoate side chain. copernicus.org For example, a fragment ion at m/z 399.2737, corresponding to the loss of one C₇H₁₃O₂ side chain, is a key indicator of PETH. copernicus.org

Vibrational Spectroscopy and Electron Microscopy for Material Analysis

Chromatographic and Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing its presence in complex mixtures.

Gas chromatography (GC) is widely used for the analysis of this compound and other polyol esters. nist.govresearchgate.net When equipped with a flame ionization detector (GC-FID), it can be used to determine the purity of PETH samples and to quantify the extent of thermal decomposition. nist.gov The retention characteristics of PETH on nonpolar stationary phases have been studied to understand its interaction with the column. lookchem.com

GC coupled with mass spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS, making it a powerful tool for analyzing complex mixtures containing PETH. nist.gov This technique has been used to characterize the components of lubricants and to identify degradation products. nist.gov

High-performance liquid chromatography (HPLC) is another valuable separation technique for the analysis of this compound. dtic.mil Reverse-phase HPLC methods have been developed for the analysis of similar compounds like pentaerythrityl tetraoctanoate, and these methods can be adapted for PETH. sielc.com

The coupling of ultra-high-performance liquid chromatography (UHPLC) with high-resolution mass spectrometry (HRMS), particularly with an Orbitrap detector, offers exceptional sensitivity and selectivity for the detection of PETH in environmental samples. copernicus.orgcopernicus.org This technique has been instrumental in identifying PETH in ultrafine particles, with limits of detection (LOD) as low as 0.007 ng/µL and limits of quantification (LOQ) of 0.018 ng/µL. copernicus.orgresearchgate.net The high mass accuracy of HRMS allows for the unambiguous identification of PETH and its fragments in complex matrices. copernicus.org

Table 2: Chromatographic and Mass Spectrometric Detection Limits for this compound

| Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |

|---|---|---|---|

| UHPLC-HRMS | 0.007 ng/µL | 0.018 ng/µL | copernicus.orgresearchgate.net |

Gas Chromatography for Quantitative and Qualitative Assessment

Thermodynamic and Transport Property Measurements

The performance of this compound in various applications is intrinsically linked to its thermodynamic and transport properties. Accurate measurement of these characteristics, particularly in multicomponent systems, is essential for designing and modeling industrial processes.

The phase behavior of mixtures containing PEC6 is a critical factor in applications such as refrigeration, where it is combined with refrigerants. The isochoric method is a common experimental technique used to determine the solubility of refrigerants in lubricants like PEC6. This method involves charging a known amount of the lubricant and refrigerant into a constant volume cell and measuring the pressure at various temperatures.

Research has been conducted to measure the solubility of various refrigerants in PEC6. For instance, the p–T–x (pressure-temperature-composition) data for binary systems of R1234ze(E) with this compound have been obtained at temperatures ranging from 283.15 to 353.15 K. researchgate.net Similarly, the solubilities of dimethyl ether (DME) in PEC6 were measured from 283.15 to 353.15 K. researchgate.netacs.org The solubility of 3,3,3-trifluoropropene (B1201522) in PEC6 has also been determined over a temperature range of 278.15 K to 343.15 K and pressures up to 1 MPa. acs.org

These experimental data are crucial for developing and validating thermodynamic models. For example, the Peng-Robinson equation of state combined with the Huron-Vidal mixing rules and the NRTL model for excess Gibbs energy has been successfully used to correlate the experimental solubility data of DME in PEC6. researchgate.netacs.org The absolute average deviation between the experimental data and the calculated values for the DME + PEC6 system was reported to be 1.1%, with a maximum absolute deviation of 2.93%. acs.org

A summary of experimental phase equilibria studies for PEC6 with various refrigerants is presented in the interactive table below.

The density and viscosity of this compound are fundamental properties that govern its behavior as a lubricant. These properties have been experimentally measured over a wide range of temperatures. For instance, the density and Newtonian viscosity of pure PEC6 were measured from 258.15 K to 373.15 K at atmospheric pressure. researchgate.net A Stabinger-type viscometer is often employed for such measurements, which operates at low shear rates, ensuring the measured viscosity is Newtonian. nih.gov

The influence of molecular structure on viscosity has been a subject of investigation. Studies have shown that for pentaerythritol esters, an increase in the size and branching of the ester chains leads to an increase in dynamic viscosity. researchgate.net

The table below presents experimental density and viscosity data for PEC6 at various temperatures.

Experimental Determination of Phase Equilibria in Multicomponent Systems

Computational Chemistry and Molecular Simulation Approaches

Computational methods, particularly molecular dynamics simulations and equations of state, have become indispensable tools for understanding the behavior of this compound at a molecular level and for predicting its macroscopic properties.

Molecular dynamics (MD) simulations provide a powerful means to investigate the microscopic behavior of PEC6 and to predict its thermodynamic and transport properties. nih.gov In MD simulations, the trajectories of individual atoms and molecules are calculated over time, allowing for the study of phenomena that are difficult to observe experimentally.

Both equilibrium molecular dynamics (EMD) and nonequilibrium molecular dynamics (NEMD) have been employed to study PEC6. researchgate.net NEMD is particularly useful for calculating shear viscosities at different shear rates, which can then be extrapolated to determine the Newtonian viscosity using models like the Eyring model. nih.govnih.gov

The accuracy of MD simulations is highly dependent on the force field used to describe the interactions between atoms. nih.gov For PEC6, several force fields, including OPLS, LOPLS, and DREIDING, have been tested. researchgate.netnih.gov It was found that the OPLS force field provided the best prediction for density (within ±0.2% of experimental values), while the LOPLS force field showed the best accuracy for viscosity prediction (within -4% to 20% of experimental values). nih.govnih.gov

MD simulations have also been used to investigate the solubility and solvation structure of refrigerants like carbon dioxide (CO2) in PEC6. acs.org These simulations have revealed that CO2 molecules tend to accumulate around the double-bonded oxygen atoms of the ester groups and in the flexible tail regions of the PEC6 molecule, while rarely penetrating the rigid core. acs.org

Equations of state (EoS) are mathematical models that relate the pressure, volume, and temperature of a substance. They are widely used to model the thermodynamic properties of fluids and their mixtures. For systems containing this compound, the Peng-Robinson (PR) EoS is frequently employed, often in combination with mixing rules to account for the interactions between different components. researchgate.net

The Huron-Vidal mixing rule, which incorporates an excess Gibbs energy model like the NRTL (Non-Random Two-Liquid) or Wilson equation, has proven effective in correlating the phase equilibria of PEC6 with various refrigerants. researchgate.netacs.org For instance, the PR EoS with the HVOS (Huron-Vidal-Orbey-Sandler) mixing rule and the Wilson equation was used to model the phase behavior of R1234ze(E) in PEC6. researchgate.net

The Krichevsky-Kasarnovsky equation is another thermodynamic model that has been used to correlate the solubility of refrigerants in PEC6, particularly for systems with 3,3,3-trifluoropropene. acs.orgacs.org

The experimental data and insights gained from molecular simulations and thermodynamic modeling are crucial for developing predictive models for the performance of systems containing this compound. These models can be used to optimize the design and operation of refrigeration systems and other applications.

For example, by accurately modeling the solubility and viscosity of refrigerant-lubricant mixtures, it is possible to predict the efficiency and reliability of a refrigeration cycle. purdue.edu Predictive models for the viscosity of PEC6 have been developed using data from NEMD simulations fitted to rheological models like the Eyring or Carreau models. researchgate.netd-nb.info

Furthermore, the development of force fields with improved accuracy for predicting the properties of polyol esters like PEC6 is an ongoing area of research. researchgate.net More accurate force fields will lead to more reliable predictive models, reducing the need for extensive experimental measurements.

Future Research Directions and Emerging Areas for Pentaerythritol Tetrahexanoate

Development of Novel Synthetic Routes with Enhanced Sustainability

The conventional synthesis of pentaerythritol (B129877) and its esters often relies on petrochemical feedstocks and energy-intensive processes. zbaqchem.com A significant research thrust is the development of greener, more sustainable synthetic pathways.

One promising approach involves the use of bio-based feedstocks. Researchers are exploring the production of pentaerythritol from renewable resources like biomass and agricultural waste through enzymatic or microbial fermentation. zbaqchem.comzbaqchem.com This bio-based approach not only reduces the dependence on fossil fuels but also has the potential to lower greenhouse gas emissions. zbaqchem.com For instance, the fermentation of plant-based sugars or waste biomass can yield bio-based pentaerythritol that is chemically identical to its petroleum-derived counterpart but with significant environmental advantages. zbaqchem.com

Another area of innovation lies in the use of novel catalysts to improve reaction efficiency and reduce waste. Bifunctional ionic liquids are being investigated as catalysts for the esterification of pentaerythritol with hexanoic acid to produce pentaerythritol tetrahexanoate. rsc.orggrafiati.comresearchgate.net These catalysts have shown high activity and selectivity, leading to high conversion rates and yields. grafiati.comresearchgate.net Furthermore, some of these ionic liquids can also act as friction-reducing and anti-wear additives, potentially simplifying the formulation of lubricants. rsc.org

A notable development is the upcycling of food waste to produce caproic acid, a key component for synthesizing this compound. lubesngreases.comlube-media.com This process utilizes a non-GMO fermentation technique to convert food residues into medium-chain fatty acids. lubesngreases.com A cradle-to-gate life cycle assessment (LCA) has shown that fatty acids produced this way have a significantly lower carbon footprint compared to those derived from traditional sources like palm kernel or coconut oil. lubesngreases.comlube-media.com

Tailoring Molecular Architecture for Targeted Performance in Next-Generation Materials

The performance characteristics of this compound are intrinsically linked to its molecular structure. Future research is focused on precisely tailoring this architecture to meet the demands of next-generation materials. The structure of polyol esters, including chain length, branching, and molecular weight, plays a crucial role in determining their physical properties. researchgate.net

By modifying the fatty acid chains attached to the pentaerythritol core, researchers can fine-tune properties such as viscosity, pour point, and thermal stability. lubesngreases.comresearchgate.net For example, the viscosity and viscosity index of pentaerythritol esters increase with the length of the fatty acid chains. lubesngreases.comlube-media.com This ability to customize properties is critical for developing high-performance lubricants for specific applications, such as in aviation and refrigeration. dtic.milebi.ac.uk

The development of star-shaped polymers using pentaerythritol derivatives as a core is another exciting area. For instance, pentaerythritol tetrakis(6′-hydroxyhexanoate) has been used as a macroinitiator to synthesize star-shaped poly(ε-caprolactone). tsri.or.th These star-shaped polymers exhibit different properties, such as lower melting temperatures and crystallinity, compared to their linear counterparts, offering a way to control polymer properties for specific applications. tsri.or.th

Furthermore, research into the synthesis of novel multifunctional materials is gaining traction. ecats-network.eu This includes the development of materials that can simultaneously perform multiple functions, such as providing structural support while also storing energy. ecats-network.eu The versatile structure of pentaerythritol makes it a candidate for creating such advanced materials.

Comprehensive Lifecycle Assessment and Environmental Risk Mitigation Strategies

As the use of this compound expands, a thorough understanding of its entire lifecycle and potential environmental impact is crucial. researchgate.net Future research will increasingly focus on comprehensive lifecycle assessments (LCAs) to evaluate the environmental footprint from production to disposal.

Studies have already begun to assess the carbon footprint of bio-based production routes for the raw materials of this compound. lubesngreases.comlube-media.com These LCAs are essential for quantifying the environmental benefits of switching to more sustainable feedstocks and manufacturing processes. lubesngreases.com

In addition to LCAs, there is a need for more research into the biodegradability and ecotoxicity of this compound and its degradation products. lubesngreases.com While linear polyol esters are known for their good biodegradability, further studies are needed to confirm the environmental safety of specific formulations. lubesngreases.com

Mitigation strategies for potential environmental risks are also a key research area. This includes developing methods for the effective recycling or disposal of products containing this compound. The development of bio-based and biodegradable lubricants, for instance, is a step towards a more circular economy and reduced environmental impact. zbaqchem.com

Integration of Multiscale Modeling and Experimental Approaches for Predictive Design